molecular formula C24H25BrN2O3S B296783 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide

2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide

Número de catálogo B296783
Peso molecular: 501.4 g/mol
Clave InChI: SPTUZCAMWXPQJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide, also known as BMS-986142, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Mecanismo De Acción

2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide reduces the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce inflammation and disease activity in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus. 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-17 in vitro. In addition, 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have a favorable safety profile in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide is its selectivity for TYK2, which may reduce the risk of off-target effects. Another advantage is its favorable safety profile in preclinical studies. However, one limitation of 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical trials.

Direcciones Futuras

For 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide include further preclinical studies to evaluate its efficacy in other autoimmune diseases, as well as clinical trials to evaluate its safety and efficacy in humans. Other future directions include the development of more potent and selective TYK2 inhibitors, as well as the investigation of combination therapies with other immunomodulatory agents.

Métodos De Síntesis

The synthesis of 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide involves several steps, including the reaction of 4-bromoaniline with p-toluenesulfonyl chloride to form 4-bromo-p-toluenesulfonamide. This compound is then reacted with 2-ethyl-6-methylaniline and acetic anhydride to form the final product, 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide. The synthesis method has been optimized to produce high yields of pure 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide.

Aplicaciones Científicas De Investigación

2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus. In these studies, 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce inflammation and disease activity. 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide has also been studied in vitro and has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-17.

Propiedades

Fórmula molecular

C24H25BrN2O3S

Peso molecular

501.4 g/mol

Nombre IUPAC

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C24H25BrN2O3S/c1-4-19-7-5-6-18(3)24(19)26-23(28)16-27(21-12-10-20(25)11-13-21)31(29,30)22-14-8-17(2)9-15-22/h5-15H,4,16H2,1-3H3,(H,26,28)

Clave InChI

SPTUZCAMWXPQJL-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C)C

SMILES canónico

CCC1=CC=CC(=C1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.